molecular formula C16H15N5O B2840803 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950231-81-9

5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2840803
CAS No.: 950231-81-9
M. Wt: 293.33
InChI Key: RFZQWNGLOCJPLY-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring:

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The triazole ring and the phenyl ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Carboxamide derivatives: Compounds with the carboxamide functional group, which can exhibit a range of biological activities.

Uniqueness

The uniqueness of 5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with other triazole and carboxamide derivatives can highlight its potential advantages or limitations in various applications.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-15(16(22)18-11-13-7-5-6-10-17-13)19-20-21(12)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQWNGLOCJPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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